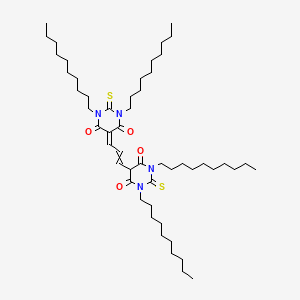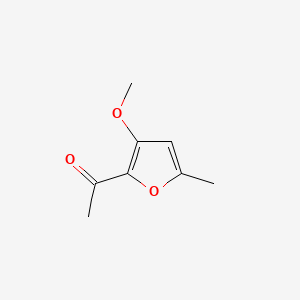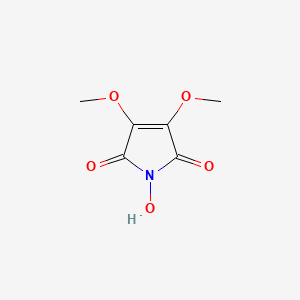
Disbac10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is primarily used to study cell membrane electrical activity in Förster Resonance Energy Transfer (FRET) assays. 1,3-didecyl-5-[3-(1,3-didecyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is known for its ability to translocate between the outer and inner leaflets of the cell membrane in response to changes in membrane potential, making it a valuable tool in cellular and molecular biology research .
Applications De Recherche Scientifique
1,3-didecyl-5-[3-(1,3-didecyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study membrane potential changes in chemical reactions.
Biology: Employed in cellular biology to monitor cell membrane depolarization and hyperpolarization events.
Medicine: Utilized in medical research to investigate the electrical activity of cells, particularly in the context of neurological and cardiac studies.
Industry: Applied in the development of biosensors and diagnostic tools for detecting changes in cell membrane potential.
Mécanisme D'action
Target of Action
Disbac10 is a voltage-sensitive fluorescent probe . Its primary target is the cell membrane . The cell membrane plays a crucial role in maintaining the cell’s potential difference, which is vital for various cellular processes.
Mode of Action
In a resting polarized cell, this compound resides on the outer leaflet of the membrane . It accepts photons from excited fluorescein-labeled proteins and re-emits the photons at a higher wavelength . When the cell depolarizes, this compound rapidly translocates to the inner leaflet of the membrane . This increases the distance between fluorophores and reduces the FRET (Fluorescence Resonance Energy Transfer) signal .
Biochemical Pathways
Given its role as a voltage-sensitive probe, it can be inferred that this compound is involved in pathways related tocell membrane electrical activity .
Result of Action
The primary result of this compound’s action is the generation of a FRET signal that corresponds to the cell’s membrane potential . This allows researchers to study cell membrane electrical activity .
Action Environment
The action of this compound is influenced by the cellular environment . Factors such as the cell’s polarization state and the presence of fluorescein-labeled proteins can affect the probe’s location within the cell membrane and its ability to generate a FRET signal .
Analyse Biochimique
Biochemical Properties
Disbac10 plays a crucial role in biochemical reactions by interacting with various biomolecules. In a resting polarized cell, this compound resides on the outer leaflet of the membrane, where it accepts photons from excited fluorescein-labeled proteins and re-emits them at a higher wavelength . Upon depolarization, this compound rapidly translocates to the inner leaflet of the membrane, increasing the distance between fluorophores and reducing the FRET signal. This interaction with fluorescein-labeled proteins is essential for studying cell membrane electrical activity.
Cellular Effects
This compound influences various cellular processes by altering cell membrane potential. In polarized cells, this compound’s presence on the outer leaflet allows it to interact with fluorescein-labeled proteins, facilitating the study of specific cell classes . Depolarization causes this compound to move to the inner leaflet, affecting cell signaling pathways and gene expression by altering the distance between fluorophores. This translocation can impact cellular metabolism by modifying the electrical activity of the cell membrane.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. In a resting polarized cell, this compound binds to the outer leaflet of the membrane, accepting photons from excited fluorescein-labeled proteins . Depolarization triggers this compound’s rapid translocation to the inner leaflet, increasing the distance between fluorophores and reducing the FRET signal. This mechanism allows researchers to visualize changes in membrane potential and study cell membrane electrical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable for up to one year when stored at -20°C . Over time, this compound’s stability and degradation can impact its effectiveness in FRET assays. Long-term studies have shown that this compound maintains its ability to translocate between the outer and inner leaflets of the membrane, allowing for consistent measurement of membrane potential changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively measures membrane potential changes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, impacting cellular function and overall health . Researchers must carefully determine the appropriate dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to cell membrane electrical activity. The compound interacts with enzymes and cofactors that regulate membrane potential, influencing metabolic flux and metabolite levels . By altering the electrical activity of the cell membrane, this compound can impact various metabolic processes, including glycolysis and oxidative phosphorylation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. In polarized cells, this compound resides on the outer leaflet of the membrane, where it interacts with fluorescein-labeled proteins . Depolarization causes this compound to translocate to the inner leaflet, affecting its localization and accumulation within the cell. This transport mechanism is essential for studying changes in membrane potential.
Subcellular Localization
This compound’s subcellular localization is primarily within the cell membrane. In resting polarized cells, this compound is found on the outer leaflet, where it interacts with fluorescein-labeled proteins . Upon depolarization, this compound moves to the inner leaflet, altering its activity and function. This localization is directed by the compound’s voltage-sensitive properties, allowing it to respond to changes in membrane potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-didecyl-5-[3-(1,3-didecyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves multiple steps, starting with the preparation of the core pyrimidinedione structure. The key steps include:
Formation of the Pyrimidinedione Core: This involves the reaction of appropriate diketones with thiourea under acidic conditions to form the pyrimidinedione ring.
Alkylation: The pyrimidinedione core is then alkylated with decyl bromide to introduce the didecyl groups.
Condensation: The final step involves the condensation of the alkylated pyrimidinedione with a suitable aldehyde to form the propenylidene linkage.
Industrial Production Methods
Industrial production of 1,3-didecyl-5-[3-(1,3-didecyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for the initial formation of the pyrimidinedione core.
Continuous Flow Reactors: Employing continuous flow reactors for the alkylation and condensation steps to ensure consistent product quality and yield.
Purification: The final product is purified using column chromatography and recrystallization techniques to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-didecyl-5-[3-(1,3-didecyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes several types of chemical reactions, including:
Oxidation: 1,3-didecyl-5-[3-(1,3-didecyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can be oxidized to form sulfoxides and sulfones under oxidative conditions.
Reduction: Reduction of 1,3-didecyl-5-[3-(1,3-didecyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the decyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Substituted derivatives with various functional groups.
Comparaison Avec Des Composés Similaires
1,3-didecyl-5-[3-(1,3-didecyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is unique among voltage-sensitive fluorescent probes due to its specific structure and properties. Similar compounds include:
DiSBAC2(3): Another voltage-sensitive fluorescent probe with a shorter alkyl chain length.
DiSBAC4(3): Similar to 1,3-didecyl-5-[3-(1,3-didecyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione but with different alkyl chain lengths and slightly different spectral properties.
DiSBAC8(3): A variant with intermediate alkyl chain length, offering different membrane partitioning characteristics.
1,3-didecyl-5-[3-(1,3-didecyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione stands out due to its longer alkyl chains, which provide enhanced membrane partitioning and stability, making it particularly useful for long-term studies of cell membrane electrical activity .
Propriétés
IUPAC Name |
1,3-didecyl-5-[3-(1,3-didecyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H88N4O4S2/c1-5-9-13-17-21-25-29-33-40-52-46(56)44(47(57)53(50(52)60)41-34-30-26-22-18-14-10-6-2)38-37-39-45-48(58)54(42-35-31-27-23-19-15-11-7-3)51(61)55(49(45)59)43-36-32-28-24-20-16-12-8-4/h37-39,44H,5-36,40-43H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRLNZXPUUPVIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C(=O)C(C(=O)N(C1=S)CCCCCCCCCC)C=CC=C2C(=O)N(C(=S)N(C2=O)CCCCCCCCCC)CCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H88N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H-Cyclopenta[b]benzofuran-7-ol,6-ethoxy-2,3,3a,8b-tetrahydro-,cis-(9CI)](/img/new.no-structure.jpg)
![1-[(5-Methylpyridin-3-YL)methyl]piperazine](/img/structure/B574541.png)
![S-(1-Methyl-1H-benzo[d]imidazol-2-yl) methanethioate](/img/structure/B574548.png)

![5-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-[3-(2-phenoxyethoxy)propyl]-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B574553.png)

